
2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate
Vue d'ensemble
Description
“2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Difluorinated Polyols Synthesis : Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a related compound, has been used in syntheses of difluorinated polyols. This involves dehydrofluorination–metallation followed by addition to aldehydes, resulting in allylic alcohols. Further reactions lead to difluorinated polyols upon deprotection (Balnaves, Percy, & Palmer, 1999).
Chiral Discrimination and Chromatography
- Chiral Discrimination in Liquid Chromatography : Cellulose tris(5-fluoro-2-methylphenylcarbamate), a related carbamate, has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of certain compounds (Yashima, Yamamoto, & Okamoto, 1996).
- Enhanced Chiral Recognition Abilities : Various phenylcarbamates of cellulose and amylose, including fluoro-substituted variants, have shown excellent chiral recognition abilities in HPLC, offering insights into the effects of different substituents on chiral discrimination (Chankvetadze et al., 1997).
Photoredox Catalysis in Organic Synthesis
- Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, similar to those in 2,2,2-trifluoroethyl carbamates, are crucial in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key tool in such fluoromethylation processes, offering new pathways in organic synthesis (Koike & Akita, 2016).
Catalysis and Chemical Transformations
- Lewis Acid Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a related trifluoromethyl compound, has been used as a highly effective Lewis acid catalyst in organic reactions like acylation of alcohols (Ishihara et al., 1996).
Molecular Structure and Antibacterial Activity
- Structural and Antibacterial Studies : Research on a structurally related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, revealed its crystal structure and potential antibacterial activity, highlighting the diverse applications of trifluoromethyl carbamates (Obafemi et al., 2013).
Enantioseparation in Chromatography
- Fast Enantioseparation in HPLC : A study demonstrated the baseline enantioseparation of a compound using cellulose tris(3,5-dimethylphenylcarbamate), related to the 2,2,2-trifluoroethyl carbamate, on a monolithic silica support in HPLC, achieving rapid separation times (Chankvetadze, Yamamoto, & Okamoto, 2003).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCGWDLXNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



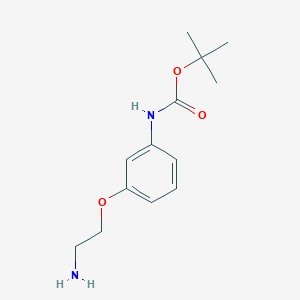
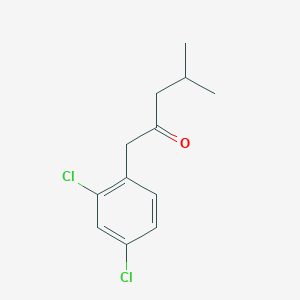
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
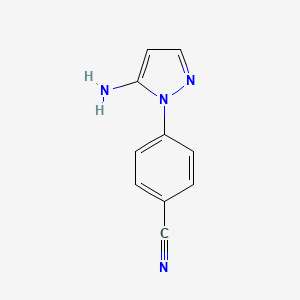
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
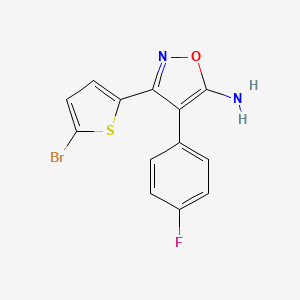
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
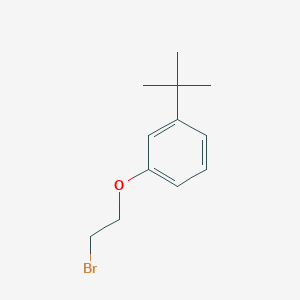
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
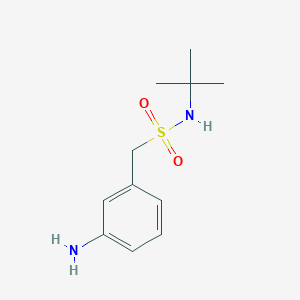
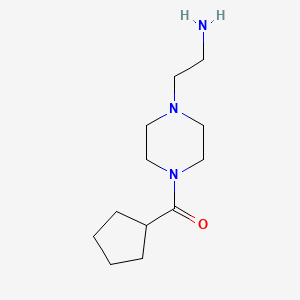
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
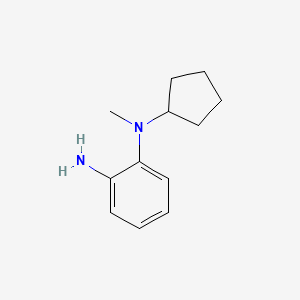
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)